3-(Aminomethyl)benzaldehyde

Description

Historical Context and Evolution of Research on Substituted Aminobenzaldehydes

The study of substituted aminobenzaldehydes has a rich history, with early research primarily focused on their synthesis and basic reactivity. Historically, the preparation of aminobenzaldehydes often involved the reduction of the corresponding nitrobenzaldehydes. orgsyn.orgorgsyn.org For instance, methods using ferrous sulfate (B86663) and ammonia (B1221849) were employed for the synthesis of o-aminobenzaldehyde. orgsyn.org Similarly, p-aminobenzaldehyde was prepared by the action of sodium polysulfide on p-nitrotoluene. orgsyn.org These early methods, while foundational, often suffered from harsh reaction conditions and the formation of polymeric byproducts. orgsyn.org

Over the years, synthetic methodologies have evolved to become more efficient and selective. The development of catalytic reduction techniques provided milder and more effective routes to aminobenzaldehydes. The advent of modern synthetic methods has further expanded the toolkit for creating a diverse range of substituted aminobenzaldehydes, including those with aminomethyl functionalities. This has paved the way for more intricate studies of their chemical behavior and has broadened their applicability in complex syntheses. The study of compounds bearing both amino and aldehyde groups has been instrumental in the advancement of modern organic synthesis techniques. solubilityofthings.com

Fundamental Structural Features and Dual Reactivity Profiles of 3-(Aminomethyl)benzaldehyde

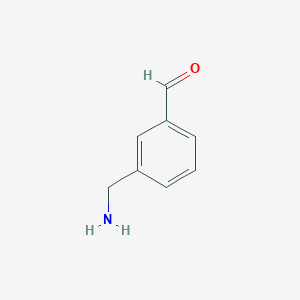

The significance of this compound as a synthetic intermediate stems from its distinct structural features. The molecule consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) and an aminomethyl group (-CH₂NH₂) at the meta position. This arrangement of functional groups imparts a dual reactivity profile to the molecule.

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. It readily participates in a wide array of classical aldehyde reactions, including:

Condensation reactions: It can react with primary amines to form Schiff bases (imines), a cornerstone of many synthetic transformations.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). smolecule.com

Oxidation: Conversely, it can be oxidized to a carboxylic acid.

Nucleophilic additions: It undergoes addition reactions with various nucleophiles, such as organometallic reagents and cyanide.

The aminomethyl group , on the other hand, is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in reactions such as:

Acylation and sulfonylation: The amino group can be readily acylated or sulfonylated.

Alkylation: It can undergo N-alkylation reactions.

Participation in multicomponent reactions: The amine functionality is crucial for its role in various one-pot, multicomponent reactions that build molecular complexity rapidly. nih.govnih.gov

The presence of both an electrophilic aldehyde and a nucleophilic amine on the same molecule creates the potential for intramolecular reactions and provides a platform for chemoselective transformations, where one functional group reacts in preference to the other. acs.orgnih.gov The ability to selectively engage either the aldehyde or the amine functionality makes this compound a highly versatile and valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO | nih.gov |

| Molecular Weight | 135.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 219919-14-9 | nih.gov |

| Canonical SMILES | C1=CC(=CC(=C1)C=O)CN | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Overview of Key Research Domains and Methodological Approaches for this compound

The unique reactivity of this compound has led to its application in a variety of research areas, serving as a key intermediate in the synthesis of diverse molecular scaffolds.

One of the most prominent applications is in the synthesis of heterocyclic compounds . Its bifunctional nature makes it an ideal precursor for constructing nitrogen-containing ring systems. For example, it has been utilized in the synthesis of indoles and isoquinolines, which are prevalent motifs in many biologically active molecules and pharmaceuticals. acs.orgacs.org Methodologies such as multicomponent reactions, often catalyzed by transition metals like copper, have been developed to efficiently generate complex heterocyclic structures from simple starting materials including aminobenzaldehyde derivatives. acs.org

The compound is also a valuable participant in multicomponent reactions (MCRs) , which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govresearchgate.netrsc.orgresearchgate.net The presence of both an amine and an aldehyde functionality allows this compound to engage in various MCRs, such as the Mannich reaction, to rapidly build molecular diversity. nih.gov This approach is particularly powerful in the generation of libraries of compounds for drug discovery and materials science.

Furthermore, research is exploring the use of aminobenzaldehyde derivatives in polymer chemistry and the synthesis of macrocycles . smolecule.com The ability of the two functional groups to participate in polymerization and cyclization reactions opens up possibilities for creating novel polymers and large, ring-based structures with specific properties and functions. whiterose.ac.ukuri.edu For instance, Schiff base condensation reactions involving diamines and dialdehydes are a common strategy for macrocycle synthesis. bldpharm.com

Methodologically, the reactions involving this compound and related compounds are often facilitated by various catalytic systems. These include transition metal catalysts, such as those based on iridium and palladium, as well as organocatalysts. longdom.orgacs.org Recent advancements have also focused on developing chemoselective reactions that allow for precise control over which functional group reacts, further enhancing the synthetic utility of this versatile molecule. acs.orgacs.org

Table 2: Research Applications of this compound and Related Compounds

| Research Domain | Application | Methodological Approach |

|---|---|---|

| Heterocyclic Synthesis | Precursor for indoles, isoquinolines, quinolines, and other N-heterocycles. acs.orgacs.orglongdom.org | Multicomponent reactions, transition metal catalysis (e.g., Cu, Ir). acs.orglongdom.org |

| Medicinal Chemistry | Building block for pharmaceuticals and biologically active molecules. | Synthesis of diverse scaffolds for screening. |

| Polymer Chemistry | Monomer for the synthesis of novel polymers. smolecule.com | Polycondensation reactions. |

| Macrocycle Synthesis | Component for constructing macrocyclic structures. whiterose.ac.uk | Schiff base condensation, cyclization/ring expansion cascades. whiterose.ac.ukbldpharm.com |

| Organic Synthesis | Versatile intermediate for various transformations. | Chemoselective reactions, organocatalysis. acs.orgacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

3-(aminomethyl)benzaldehyde |

InChI |

InChI=1S/C8H9NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5,9H2 |

InChI Key |

GUCBUVXBLCUMPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminomethyl Benzaldehyde and Analogous Structures

Strategic Approaches for Benzene (B151609) Ring Functionalization to Yield Amino-Substituted Benzaldehydes

The introduction of an amino group onto a benzaldehyde (B42025) scaffold is a primary strategy for accessing precursors to 3-(aminomethyl)benzaldehyde. This is most commonly achieved by the reduction of a nitro-substituted precursor or by direct, regioselective amination of a halogenated benzaldehyde.

The catalytic reduction of 3-nitrobenzaldehyde (B41214) is a direct route to 3-aminobenzaldehyde (B158843). orgsyn.org The primary challenge in this transformation is achieving chemoselectivity, specifically the reduction of the nitro group while preserving the aldehyde functionality. acs.orgnih.gov The aldehyde group is susceptible to reduction to an alcohol or over-reduction to a methyl group. Various catalytic systems have been developed to overcome this.

Traditional methods often employ metal powders like iron in the presence of an acid, such as diluted hydrochloric acid in ethanol (B145695). Other established reagents include ferrous sulfate (B86663) with ammonia (B1221849) and sodium disulfide. orgsyn.org More modern approaches utilize catalytic hydrogenation with metal catalysts. While catalytic reduction can be effective, it sometimes fails to provide the desired product selectively. orgsyn.org For instance, hydrogenation using Raney nickel is a common method, but requires careful control of conditions to prevent hydrogenolysis of the acetal-protected aldehyde. orgsyn.org

Recent research has focused on developing highly selective catalysts. Gold nanocluster catalysts, for example, have shown remarkable selectivity in the hydrogenation of nitrobenzaldehyde derivatives. nih.govuq.edu.au The choice of catalyst, solvent, and reaction conditions is critical to maximizing the yield of the desired 3-aminobenzaldehyde and minimizing side products. A patent describes a method for preparing p-aminobenzaldehyde from p-nitrobenzaldehyde via catalytic hydrogenation using a supported catalyst in ethanol, which could be adapted for the meta-isomer. researchgate.net

| Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Iron powder / HCl | Ethanol, Reflux | Classic, cost-effective method. | |

| Ferrous sulfate / Ammonia | Aqueous | Standard preparative method for aminobenzaldehydes. | orgsyn.org |

| Raney Nickel | Methanol (B129727), H₂ pressure | Effective for acetal-protected nitrobenzaldehydes. | orgsyn.org |

| Gold Nanoclusters (e.g., Au₃₈(SR)₂₄) | Transfer hydrogenation | High chemoselectivity for the aldehyde group over the nitro group has been noted, though selectivity can be reversed. nih.gov | nih.gov |

| Palladium-charcoal (Pd/C) | Hydrogenation | Commonly used for nitro group reductions; selectivity can be an issue. google.com | google.com |

Direct amination of a pre-functionalized benzaldehyde ring offers an alternative pathway, avoiding the nitro-intermediate. The two most prominent methods for this carbon-nitrogen bond formation are the Buchwald-Hartwig amination and the Ullmann reaction. wikipedia.orgiitk.ac.in Both typically start with an aryl halide, such as 3-bromobenzaldehyde (B42254).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly versatile, with several "generations" of phosphine (B1218219) ligands developed to improve scope and efficiency. wikipedia.org The choice of ligand, palladium precatalyst, and base is crucial for successful coupling and can be tailored to accommodate a wide range of amines, including ammonia equivalents, and functional groups. wikipedia.orgwuxiapptec.com

The Ullmann reaction (or Ullmann condensation) is a copper-catalyzed coupling of an aryl halide with a nucleophile. iitk.ac.inbyjus.comorganic-chemistry.org Historically, this reaction required harsh conditions, such as high temperatures (often over 200°C). organic-chemistry.orgnih.gov However, modern advancements, including the use of specific ligands, have enabled the reaction to proceed under milder conditions. nih.gov The Ullmann reaction is a valuable tool for forming C-N bonds, particularly in the synthesis of N-heterocycles and substituted anilines. nih.gov

| Feature | Buchwald-Hartwig Amination | Ullmann Reaction |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |

| Ligands | Biaryl phosphines (e.g., XPhos, BINAP) | Diamines, Phenanthrolines (often used in modern protocols) |

| Reaction Conditions | Generally milder, broader functional group tolerance. wikipedia.org | Classically harsh, but modern protocols are milder. nih.gov |

| Substrate Scope | Very broad for amines and aryl halides. wikipedia.org | Effective for aryl halides and various N-nucleophiles. nih.gov |

Functional Group Interconversion Strategies for the Aminomethyl and Aldehyde Moieties

Instead of building the amino-substituted benzaldehyde core first, an alternative strategy involves starting with a benzaldehyde derivative and converting another functional group at the meta-position into the required aminomethyl group.

This pathway involves the transformation of a benzaldehyde derivative into an oxime, which is then reduced to the corresponding amine. For example, 3-aminobenzaldehyde has been prepared from its oxime via the action of ferric chloride, with the oxime itself being synthesized from the reduction of 3-nitrobenzaldoxime. orgsyn.org This highlights a route where the aldehyde is first converted to an oxime, the nitro group is reduced, and then the oxime is hydrolyzed back to an aldehyde. A more direct route to an aminomethyl group would involve the reduction of the oxime. This typically requires protection of the aldehyde group (e.g., as an acetal) to prevent its reduction, followed by oxime formation, reduction of the oxime to the amine, and subsequent deprotection of the aldehyde.

A more direct approach to the aminomethyl group involves the reduction of a nitrile or carboxylic acid at the meta-position of a benzaldehyde scaffold. The key challenge is the chemoselective reduction of the nitrile or acid without affecting the aldehyde.

Starting from 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde), the nitrile group (-CN) must be reduced to an aminomethyl group (-CH₂NH₂). This can be achieved through catalytic hydrogenation using specific catalysts like Raney nickel or rhodium, often under pressure. Careful selection of reaction conditions (temperature, pressure, solvent) is necessary to avoid reduction of the aldehyde.

Alternatively, starting from 3-formylbenzoic acid , a two-step process is generally required. First, the carboxylic acid can be converted to an amide. Subsequently, the amide can be reduced to the aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the aldehyde, necessitating a protection-deprotection sequence for the formyl group.

Multi-Component Reaction Protocols Incorporating this compound Building Blocks

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly efficient tools in synthetic chemistry. nih.gov this compound is an ideal candidate for MCRs, as it contains both an amine and an aldehyde functionality, allowing it to participate in different roles.

The Ugi reaction is a four-component reaction (U-4CR) that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgmdpi.com In this context, this compound can serve as the amine component. For example, a reaction between 3-(aminomethyl)pyridine (B1677787) (an analog), an aldehyde, an isocyanide, and a carboxylic acid has been reported to yield complex products, demonstrating the utility of such building blocks in Ugi reactions. mdpi.com Some Ugi reactions involving α-amino acids and aromatic aldehydes are catalyzed by Lewis acids like TiCl₄ to improve efficiency. acs.org

The Passerini reaction is a three-component reaction (P-3CR) between an aldehyde, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgbeilstein-journals.org While this compound contains an aldehyde, its amine group could potentially lead to competing Ugi-type reactions if all four component types are present. However, by protecting the amine, the molecule can serve exclusively as the aldehyde component in a Passerini reaction. These MCRs are prized for their ability to rapidly generate libraries of structurally diverse molecules for applications in drug discovery and materials science. organic-chemistry.orgresearchgate.net

| Reaction | Typical Components | Product | Role of this compound | Reference |

|---|---|---|---|---|

| Ugi (4-Component) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Can act as the amine component. | organic-chemistry.orgmdpi.com |

| Passerini (3-Component) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Can act as the aldehyde component (amine may require protection). | wikipedia.orgnumberanalytics.com |

Catalyst-Mediated and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign processes. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comnih.govmdpi.com The synthesis of the this compound scaffold can be achieved through various cross-coupling strategies. A plausible route involves the palladium-catalyzed coupling of a suitably protected 3-bromobenzaldehyde with an aminomethylating reagent.

While direct catalytic aminomethylation of the aldehyde is challenging, a multi-step sequence involving the reduction of 3-cyanobenzaldehyde (B1676564) to 3-(aminomethyl)benzyl alcohol followed by a selective oxidation of the alcohol to the aldehyde functionality represents a viable, albeit indirect, catalytic approach. The reductive amination of benzaldehyde over Pd/C catalysts is a well-established process. researchgate.net

The principles of green chemistry encourage the use of alternative energy sources and the reduction or elimination of solvents. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. bibliotekanauki.placs.orgnih.govresearchgate.net

The synthesis of precursors to this compound can be significantly enhanced using microwave irradiation. For example, the synthesis of amides from aniline (B41778) derivatives and formic acid, a reaction analogous to a potential step in a multi-step synthesis of the target compound, is greatly accelerated under microwave conditions. bibliotekanauki.pl Furthermore, solvent-free conditions, often coupled with microwave heating, represent an ideal green synthetic approach. The synthesis of bis-Betti bases, for instance, has been achieved in a one-pot, solvent-free reaction catalyzed by formic acid. researchgate.net

A potential green synthetic route to this compound could involve the microwave-assisted, solvent-free reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, which can then be further functionalized. The synthesis of 3-aminobenzaldehyde from 3-nitrobenzaldehyde using reagents like sodium disulfide or sodium bisulfite with ferrous sulfate has been reported. chemicalbook.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Amide Formation

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Aniline + Formic Acid | Conventional Heating | Several hours | Lower | bibliotekanauki.pl |

| Aniline + Formic Acid | Microwave Irradiation | Minutes | Higher | bibliotekanauki.pl |

This table illustrates the general advantages of microwave-assisted synthesis in reactions relevant to the synthesis of the target compound's precursors.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Aminomethyl Benzaldehyde

Nucleophilic Addition and Condensation Reactions of the Aldehyde Moiety

The aldehyde group in 3-(aminomethyl)benzaldehyde is a key site for nucleophilic attack, leading to a variety of addition and condensation products. These reactions are fundamental to its use as a building block in organic synthesis.

The reaction of aldehydes with primary amines is a classic condensation reaction that yields imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This transformation involves a two-step mechanism: initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to produce the C=N double bond. masterorganicchemistry.comlibretexts.org The reaction is reversible and generally requires careful control of pH to achieve optimal rates, typically around a pH of 5. lumenlearning.com

Due to the presence of both an aldehyde and a primary amine, this compound can undergo intermolecular self-condensation to form oligomeric or polymeric imines. However, it more commonly reacts with external primary amines to form a diverse range of Schiff bases. The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired amine in a suitable solvent like methanol (B129727) or ethanol (B145695). rsisinternational.org

The resulting imines are characterized by the appearance of a characteristic C=N stretching band in their infrared (IR) spectra and the presence of a singlet signal for the azomethine proton (-CH=N-) in their ¹H NMR spectra. semanticscholar.orgjocpr.com

Table 1: Examples of Schiff Base Formation with this compound

| Nucleophile (Amine) | Reaction Conditions | Product (Schiff Base) |

| Aniline (B41778) | Ethanol, Reflux | N-(3-(Aminomethyl)benzylidene)aniline |

| Ethylamine | Methanol, Acid catalyst | N-(3-(Aminomethyl)benzylidene)ethanamine |

| 4-Methoxyaniline | Toluene, Dean-Stark | N-(3-(Aminomethyl)benzylidene)-4-methoxyaniline |

| Glycine | Aqueous Ethanol | 2-((3-(Aminomethyl)benzylidene)amino)acetic acid |

Hemiaminals, or carbinolamines, are tetrahedral intermediates formed from the nucleophilic addition of primary or secondary amines to a carbonyl group. mdpi.comnih.gov They exist in equilibrium with the starting materials (aldehyde and amine) and the final imine product. mdpi.comnih.gov Typically, hemiaminals derived from aldehydes and primary amines are highly unstable and cannot be isolated. nih.gov

However, the stability of hemiaminals can be significantly influenced by electronic and structural factors. The presence of strong electron-withdrawing groups on either the aldehyde or the amine can stabilize the hemiaminal intermediate, sometimes allowing for its isolation and characterization. mdpi.comnih.gov Studies on analogous systems show that apolar aprotic solvents tend to favor the hemiaminal, while polar solvents shift the equilibrium toward the Schiff base. mdpi.com The stability of these intermediates can also be enhanced through intramolecular hydrogen bonding or by coordination to metal ions. nih.gov While specific stability studies on hemiaminals of this compound are not extensively documented, the general principles suggest its intermediates would be transient under typical reaction conditions leading to imine formation.

Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. libretexts.org The reaction involves the nucleophilic attack of one alcohol molecule to form a hemiacetal, which is an intermediate. libretexts.orgmdpi.com In the presence of excess alcohol and continued acid catalysis, the hydroxyl group of the hemiacetal is protonated and eliminated as water, followed by the attack of a second alcohol molecule to yield a stable acetal (B89532). libretexts.orglibretexts.org

To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. libretexts.org This reaction is a common strategy for protecting the aldehyde group during multi-step syntheses, as acetals are stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.com this compound can be converted to its corresponding acetal by reacting it with an excess of an alcohol (e.g., methanol, ethanol) or a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or dry HCl. nih.gov

Table 2: Acetalization of this compound

| Alcohol | Catalyst | Product (Acetal) |

| Methanol (excess) | p-TsOH | 3-(Dimethoxymethyl)benzylamine |

| Ethylene glycol | Dry HCl | 2-(3-(Aminomethyl)phenyl)-1,3-dioxolane |

| Propan-1,3-diol | Amberlyst-15 | 2-(3-(Aminomethyl)phenyl)-1,3-dioxane |

Reductive Transformations of the Aldehyde Functionality to Primary Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (3-(aminomethyl)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using hydride-reducing agents.

A common and efficient reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). youtube.com The reaction is typically performed in an alcoholic solvent such as methanol or ethanol at room temperature. researchgate.net NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides that might be present in more complex derivatives. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent workup with water or dilute acid protonates the resulting alkoxide to give the primary alcohol. youtube.com

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but its higher reactivity requires anhydrous conditions (e.g., in diethyl ether or THF) and careful handling. For a simple aldehyde reduction, NaBH₄ is generally the preferred reagent due to its greater functional group tolerance and operational simplicity.

Electrophilic Aromatic Substitution Patterns Directed by the Aminomethyl Group

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined directing effects of the two existing substituents: the aminomethyl group (-CH₂NH₂) and the aldehyde group (-CHO). wikipedia.org

Aminomethyl Group (-CH₂NH₂) : The amino group is a powerful activating group and an ortho, para-director. wikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the cationic Wheland intermediate formed during the attack at the ortho and para positions. lkouniv.ac.in The intervening methylene (B1212753) (-CH₂-) group slightly diminishes this activating effect compared to a direct -NH₂ substituent but maintains the same directing influence. Thus, the aminomethyl group directs incoming electrophiles to positions 2, 4, and 6.

Aldehyde Group (-CHO) : The aldehyde group is a deactivating group and a meta-director. lkouniv.ac.in It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta position (position 5 relative to the aldehyde), as this position is the least deactivated.

In this compound, the powerful activating and ortho, para-directing aminomethyl group at position 1 will dominate the directing effect over the deactivating meta-directing aldehyde group at position 3. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the aminomethyl group, which are positions 2, 4, and 6. Position 5 is deactivated by the aldehyde and sterically less accessible. Between the available positions, position 4 is sterically the most accessible, followed by position 6. Position 2 is the most sterically hindered due to its proximity to both substituents.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 4-Amino-2-nitro-5-(aminomethyl)benzaldehyde |

| Halogenation (Br₂/FeBr₃) | Br⁺ | 4-Bromo-3-(aminomethyl)benzaldehyde & 6-Bromo-3-(aminomethyl)benzaldehyde |

| Sulfonation (fuming H₂SO₄) | SO₃ | 4-(Aminomethyl)-5-formylbenzene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | Reaction is unlikely due to deactivation by the aldehyde and Lewis acid complexation with the amine. |

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and can participate in a variety of reactions characteristic of aliphatic amines.

One of the most fundamental reactions is its behavior as a base, readily reacting with acids to form ammonium (B1175870) salts. It can also act as a nucleophile in substitution and condensation reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is often done in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The aminomethyl group can also participate in multicomponent reactions, such as the Mannich reaction. ppor.azmdpi.com In a modified Mannich-type reaction, this compound could potentially react with an enolizable ketone and another aldehyde. More directly, the primary amine can be a component in the Betti reaction, condensing with a phenol (B47542) and another aldehyde to form an aminomethylphenol derivative. scielo.br Furthermore, direct condensation with a carboxylic acid, typically requiring high temperatures or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can yield an amide. libretexts.org

Acylation and Sulfonylation Reactions

The presence of a primary amine and an aromatic ring allows this compound to undergo acylation and sulfonylation at two distinct sites: the nitrogen atom of the aminomethyl group or the aromatic ring itself.

N-Acylation and N-Sulfonylation: The primary amine of the aminomethyl group is highly nucleophilic and readily reacts with acylating and sulfonylating agents.

Acylation: In the presence of acyl halides (like acetyl chloride) or acid anhydrides, the amine undergoes N-acylation to form the corresponding N-benzylacetamide derivative. This reaction is typically rapid and proceeds under mild conditions.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. This transformation is the basis of the Hinsberg test for primary amines.

Aromatic Acylation and Sulfonylation (Friedel-Crafts Reactions): The benzene ring can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation and sulfonylation. wikipedia.orgbyjus.com However, the reactivity is complex due to the competing effects of the substituents. The aminomethyl group is an activating, ortho-, para-directing group, whereas the aldehyde group is a deactivating, meta-directing group.

Direct Friedel-Crafts reactions on this compound are challenging. The primary amine is a Lewis base that can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. byjus.commasterorganicchemistry.com Therefore, protection of the amino group, often by acylation, is typically required before performing a Friedel-Crafts reaction on the aromatic ring. Once the amine is protected as an amide, the amide group becomes a moderately activating, ortho-, para-director, which would direct incoming electrophiles to positions 2, 4, and 6 relative to the aminomethyl substituent.

Table 1: Summary of Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Functional Group Involved | Product Type |

|---|---|---|---|

| N-Acylation | Acyl Halide or Acid Anhydride | Primary Amine | N-Benzylamide |

| N-Sulfonylation | Sulfonyl Chloride | Primary Amine | Sulfonamide |

| Friedel-Crafts Acylation | Acyl Halide + Lewis Acid | Aromatic Ring | Acyl-substituted Benzene |

Derivatization with Isocyanates to Form Urea (B33335) Linkages

The primary amine of this compound readily participates in nucleophilic addition reactions with isocyanates (R-N=C=O). This reaction is a common and efficient method for forming urea derivatives. researchgate.net

The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbon atom of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable N,N'-disubstituted urea linkage. researchgate.netnih.gov The reaction is generally fast and can be carried out under mild, often ambient, conditions without the need for a catalyst. This derivatization is frequently used in medicinal chemistry and for creating specific molecular linkers. beilstein-journals.orgnih.gov

The general transformation can be represented as: 3-(H₂NCH₂)-C₆H₄-CHO + R-NCO → 3-(R-NH-CO-NHCH₂)-C₆H₄-CHO

Table 2: Derivatization with Isocyanates

| Reactant | Reagent | Linkage Formed | Product Class |

|---|---|---|---|

| This compound | Isocyanate (R-NCO) | Urea | N,N'-Disubstituted Urea |

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both nucleophilic (amine) and electrophilic (aldehyde) centers, makes it a candidate for various intramolecular reactions, particularly under specific catalytic conditions.

Studies on Regiomeric Transformations and Dimerization Processes

While specific studies on regiomeric transformations of this compound are not extensively documented, its structure allows for potential dimerization processes under different reaction conditions.

Imine-Mediated Dimerization: The molecule can undergo self-condensation where the amine of one molecule reacts with the aldehyde of another to form an imine (Schiff base). This imine could then potentially undergo further reactions or dimerization.

Pyrazine Formation: Amino aldehydes are known to undergo dimerization to form 2,5-disubstituted pyrazines. rsc.org This biomimetic-type synthesis involves the dimerization of the α-amino aldehyde intermediates. Although the amino group in this compound is on a methyl spacer, similar dimerization pathways leading to cyclic structures could be envisioned under specific catalytic or thermal conditions.

Reductive Coupling: The benzaldehyde (B42025) moiety can undergo reductive dimerization. For instance, the electroreductive coupling of benzaldehyde is a known method to produce hydrobenzoin. digitellinc.com Applying similar conditions to this compound could lead to the formation of a diol dimer linked at the former carbonyl carbons.

Formation of Fused Polycyclic Systems (e.g., Isoquinoline-Fused Structures)

The synthesis of isoquinolines and related fused heterocyclic systems often utilizes precursors containing both a benzylamine (B48309) and a carbonyl component. wikipedia.orgnih.gov this compound contains functionalities that are precursors to the structural elements required for classical isoquinoline (B145761) syntheses like the Pomeranz-Fritsch or Pictet-Spengler reactions. pharmaguideline.comquimicaorganica.org

While this compound itself cannot directly undergo a simple intramolecular cyclization to a standard isoquinoline, its derivatives are key substrates. For example:

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. quimicaorganica.org If the aldehyde group of this compound is reacted to form a β-phenylethylamine derivative, a subsequent intramolecular reaction with a newly introduced carbonyl could lead to a tetrahydroisoquinoline system.

Pomeranz-Fritsch Reaction: This synthesis typically involves the reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in an acidic medium to form an isoquinoline. wikipedia.orgquimicaorganica.org this compound provides the core benzaldehyde structure for such transformations. A suitably modified derivative could undergo an intramolecular version of this reaction.

The strategic placement of the aminomethyl and benzaldehyde groups makes this molecule a valuable building block for constructing more complex, fused polycyclic systems through multi-step synthetic sequences that exploit these cyclization strategies. organic-chemistry.org

Table 3: Potential Cyclization and Dimerization Pathways

| Reaction Pathway | Key Intermediate/Process | Potential Product Class |

|---|---|---|

| Self-Condensation | Imine Formation | Polymeric or Macrocyclic Structures |

| Amino Aldehyde Dimerization | Dimerization and Oxidation | Substituted Pyrazines |

| Reductive Coupling | Ketyl Radical Dimerization | Diol Dimers (Hydrobenzoin-like) |

| Modified Pictet-Spengler | Intramolecular Cyclization of a Derivative | Tetrahydroisoquinolines |

Synthesis and Exploration of 3 Aminomethyl Benzaldehyde Derivatives and Structural Analogues

Rational Design and Synthesis of Substituted 3-(Aminomethyl)benzaldehyde Derivatives

The rational design of novel bioactive compounds often involves the strategic modification of a core scaffold to enhance interactions with a specific biological target. The this compound framework offers two primary points for chemical diversification: the aldehyde and the amino group.

Modification of the Aldehyde Group: The aldehyde functionality is readily transformed into other functional groups. For instance, oxidation can yield the corresponding carboxylic acid, while reduction can produce a benzyl (B1604629) alcohol. These transformations alter the electronic and steric properties of the molecule, influencing its binding capabilities. Furthermore, the aldehyde can undergo condensation reactions with various nucleophiles to form imines (Schiff bases) or participate in olefination reactions to create carbon-carbon double bonds, extending the molecular framework.

A common strategy in drug design is to extend a core moiety with other ring systems to improve binding affinity. mdpi.com The synthesis of such derivatives can be achieved through standard coupling reactions. For example, the amino group can be functionalized with a moiety that participates in a subsequent cyclization or cross-coupling reaction, while the aldehyde group can be used as a handle for attaching other fragments. The design process often takes into account the structure of the target's active site, aiming to create derivatives with complementary shapes and chemical features. nih.gov

Incorporation of this compound into Macrocyclic Structures and Conjugates

Macrocycles, cyclic molecules with rings containing 12 or more atoms, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The bifunctional nature of this compound makes it a potential building block for macrocycle synthesis.

One synthetic strategy involves a multi-component reaction where the amine and aldehyde functionalities participate in sequential bond-forming steps. For instance, the amino group could react with an activated peptide, followed by an intramolecular cyclization reaction involving the aldehyde group and another functional group on the peptide chain. nih.gov While specific examples using this compound are not prevalent in the literature, general methods for synthesizing peptide macrocycles from linear precursors using unprotected amino aldehydes have been developed. springernature.com These protocols could potentially be adapted, using the aminomethyl group as an anchor point for the linear precursor and the benzaldehyde (B42025) moiety as a key component in the cyclization step.

Another approach is ring-closing metathesis (RCM), a powerful reaction for forming large rings. A synthetic route could involve first reacting the amino group of this compound to attach a linker containing a terminal alkene. The aldehyde group could then be subjected to a Wittig or similar olefination reaction to introduce a second terminal alkene. The resulting diene could then undergo RCM to form the macrocycle. researchgate.net

In the context of conjugates, this compound could serve as a linker to connect a drug molecule to another entity, such as a targeting moiety or a solubilizing group. The amino group provides a convenient handle for attachment via amide bond formation, while the aldehyde can be used to form a stable linkage, such as an oxime or a hydrazone, with a corresponding functional group on the target molecule.

Development of Chiral Derivatives and Enantioselective Synthesis Strategies

The introduction of chirality is crucial in the development of pharmaceuticals, as different enantiomers of a molecule often exhibit distinct biological activities. Chiral derivatives of this compound can be synthesized through various enantioselective strategies.

One major approach is the asymmetric reduction of an imine derived from the aldehyde. A prochiral imine, formed by reacting this compound with an amine, can be reduced to a chiral amine using a chiral catalyst or reducing agent. The catalytic enantioselective reduction of imines is a well-established method for preparing chiral amines. nih.gov

Alternatively, the aldehyde group can be targeted. The enantioselective addition of nucleophiles (e.g., organozinc reagents, Grignard reagents, or cyanide) to the aldehyde can generate a chiral secondary alcohol. This reaction is often mediated by a chiral ligand or catalyst that controls the stereochemical outcome. While not specifically documented for this compound, this is a general and powerful strategy for creating chiral centers. beilstein-journals.org

Biocatalysis offers another route to chiral derivatives. Engineered enzymes, such as amine dehydrogenases, can catalyze the reductive amination of ketones and aldehydes with high enantioselectivity. manchester.ac.uk An engineered amine dehydrogenase could potentially be used to convert an appropriate precursor into a chiral aminomethyl derivative or to directly aminate the aldehyde of a protected this compound derivative in a stereoselective manner. Similarly, biocatalytic carbene N-H insertion reactions, using engineered variants of myoglobin, have been developed for the asymmetric synthesis of amines, representing another potential avenue for creating chiral centers. rochester.edu

These methods provide access to enantiomerically enriched compounds where the new stereocenter is adjacent to either the aminomethyl group or the benzene (B151609) ring, offering a range of chiral building blocks for further synthetic elaboration. nih.gov

Synthesis of Aminomethyl-Functionalized Heterocyclic and Polyaromatic Compounds (e.g., Chalcones, Thiazolidinediones)

The aldehyde group of this compound is an excellent electrophile for condensation reactions, providing a straightforward entry into various heterocyclic and polyaromatic systems.

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and other heterocyclic compounds and possess a wide range of biological activities. jetir.org They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone. rjlbpcs.com this compound can react with various substituted acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding aminomethyl-functionalized chalcones. researchgate.net The reaction involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the benzaldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone (B49325). researchgate.netnih.gov

Thiazolidinediones (TZDs): Thiazolidinediones are a class of heterocyclic compounds known for their use as antidiabetic agents. nih.gov The synthesis of 5-benzylidene-thiazolidinedione derivatives is commonly achieved through the Knoevenagel condensation of an aromatic aldehyde with thiazolidine-2,4-dione. mdpi.commdpi.com In this reaction, this compound can be condensed with thiazolidine-2,4-dione, typically using a weak base like piperidine (B6355638) as a catalyst in a solvent such as ethanol (B145695). mdpi.com The reaction proceeds via the formation of a carbanion at the C-5 position of the TZD ring, which then attacks the aldehyde, followed by elimination of water to form the exocyclic double bond. nih.gov The resulting compound features the 3-(aminomethyl)phenyl group attached to the thiazolidinedione core.

The primary amine in the resulting chalcone or TZD derivative provides a further point for diversification, allowing for the synthesis of extensive compound libraries for biological screening. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in 3 Aminomethyl Benzaldehyde Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR: ¹H, ¹³C) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Aminomethyl)benzaldehyde. While specific experimental spectra for this exact compound are not widely published, a detailed analysis of its structure allows for the accurate prediction of its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous compounds like 3-aminobenzaldehyde (B158843) and benzylamine (B48309).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the region of δ 9.9–10.1 ppm. This significant downfield shift is characteristic of a proton attached to a carbonyl carbon within an aromatic system.

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring are chemically non-equivalent and would appear in the aromatic region (δ 7.4–7.8 ppm). Due to the meta-substitution pattern, a complex splitting pattern consisting of multiplets would be observed.

Methylene (B1212753) Protons (-CH₂-): The two protons of the aminomethyl group are equivalent and would present as a singlet around δ 3.9–4.1 ppm. Their position is influenced by the adjacent aromatic ring and the amino group.

Amine Protons (-NH₂): The two protons of the primary amine would typically appear as a broad singlet. Its chemical shift is variable (often δ 1.5–3.5 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon, expected to have a chemical shift in the range of δ 191–193 ppm. docbrown.info

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The carbon attached to the aldehyde group (C1) and the carbon attached to the aminomethyl group (C3) would be found around δ 136-138 ppm. The other four aromatic carbons would resonate between δ 128–135 ppm. docbrown.info

Methylene Carbon (-CH₂-): The benzylic carbon of the aminomethyl group is expected to appear at approximately δ 45–47 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table contains predicted values based on analogous structures and chemical shift theory.

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| -CHO | 9.9 – 10.1 | 191 – 193 |

| Ar-H | 7.4 – 7.8 | 128 – 138 |

| -CH₂- | 3.9 – 4.1 | 45 – 47 |

| -NH₂ | 1.5 – 3.5 (broad) | - |

Vibrational Spectroscopy Applications (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, causing molecular vibrations such as stretching and bending.

N-H Stretching: As a primary amine, two medium-intensity bands are expected in the 3300–3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Absorption bands for the stretching of C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹.

Aldehyde C-H Stretching: The aldehyde C-H bond exhibits a characteristic pair of weak to medium bands at approximately 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected around 1700 cm⁻¹. Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic aldehyde.

N-H Bending: The scissoring (bending) vibration of the primary amine group typically appears as a medium to strong band in the range of 1590–1650 cm⁻¹, potentially overlapping with aromatic C=C stretching bands.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1450 and 1600 cm⁻¹ due to the stretching vibrations within the benzene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations.

The aromatic ring vibrations, especially the ring "breathing" mode around 1000 cm⁻¹, typically produce a strong signal in the Raman spectrum. renishaw.com

The C=O stretching vibration is also Raman active and would be observed.

While N-H and O-H stretches are strong in IR, they are often weak in Raman spectra. Conversely, C-C and C=C bonds in the aromatic ring provide strong Raman signals, making it an excellent tool for analyzing the carbon skeleton. renishaw.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound This table contains expected frequency ranges for key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 – 3400 (two bands) | Medium |

| Aldehyde | C-H Stretch | 2850 & 2750 (two bands) | Weak-Medium |

| Aldehyde | C=O Stretch | ~1700 | Strong, Sharp |

| Primary Amine | N-H Bend | 1590 – 1650 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 – 1600 | Variable |

| Aromatic Ring | C-H Bending | 750 - 900 (out-of-plane) | Strong |

Mass Spectrometry (ESI-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination: The molecular formula of this compound is C₈H₉NO. This corresponds to a monoisotopic mass of 135.0684 Da and an average molecular weight of 135.16 g/mol . nih.gov In techniques like Electrospray Ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, this would correspond to a measured mass-to-charge ratio (m/z) of 136.0757. uni.lu High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Fragmentation Pattern: Upon collisional activation in the mass spectrometer (MS/MS), the parent ion fragments in a predictable manner, providing structural information. The fragmentation of this compound is expected to be influenced by both the benzaldehyde (B42025) and benzylamine moieties.

Formation of the [M+H-NH₃]⁺ ion: A common fragmentation pathway for primary amines is the loss of ammonia (B1221849) (17 Da), which would result in a fragment ion at m/z 119.

Formation of the Benzoyl Cation: Similar to benzaldehyde, loss of a hydrogen radical from the aldehyde group can lead to the formation of a fragment at m/z 134, followed by the loss of carbon monoxide (CO, 28 Da) to yield the phenyl cation at m/z 77. docbrown.info

Benzylic Cleavage: Alpha-cleavage next to the amine is a dominant fragmentation pathway for benzylamines. This would involve the cleavage of the C-C bond between the ring and the aminomethyl group, potentially leading to fragments characteristic of the substituted benzyl (B1604629) cation. A key fragment would be the tropylium ion at m/z 91, formed after rearrangement.

Loss of the Formyl Radical: Cleavage of the C-C bond between the aromatic ring and the aldehyde group could lead to the loss of the formyl radical (•CHO, 29 Da), resulting in a fragment at m/z 106.

Table 3: Predicted ESI-MS Adducts and Major Fragments for this compound

| Species | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₀NO]⁺ | 136.0757 | Protonated Molecule (Parent Ion) |

| [M+Na]⁺ | [C₈H₉NONa]⁺ | 158.0576 | Sodium Adduct |

| [M+H-NH₃]⁺ | [C₈H₇O]⁺ | 119.0491 | Loss of ammonia |

| [M-CHO]⁺ | [C₇H₈N]⁺ | 106.0651 | Loss of formyl radical |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Tropylium ion |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0386 | Phenyl cation |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzaldehyde portion of this compound acts as the primary chromophore.

The UV-Vis spectrum of benzaldehyde-like compounds is typically characterized by two main absorption bands:

π→π Transition:* A strong absorption band, often referred to as the K-band, occurs at a shorter wavelength (for benzaldehyde, ~250 nm). This corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system involving the benzene ring and the carbonyl group.

n→π Transition:* A much weaker absorption band, known as the R-band, appears at a longer wavelength (for benzaldehyde, ~320 nm). This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen atom to a π* antibonding orbital. researchgate.net

The aminomethyl group (-CH₂NH₂) is attached to the benzene ring. While the methylene (-CH₂) group insulates the amine's lone pair from direct conjugation with the ring, the primary amine can influence the electronic spectrum. It acts as an auxochrome, a group that can modify the absorption of a chromophore. Furthermore, the amine group can engage in hydrogen bonding with protic solvents, which can alter the energy levels of the molecular orbitals. This often leads to a solvatochromic shift, where the position of an absorption maximum (λmax) changes with solvent polarity. Specifically, the n→π* transition is known to undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While there is no publicly available crystal structure for this compound in crystallographic databases, such an analysis would provide invaluable structural data.

A successful crystallographic study would yield:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Conformation: The orientation of the aldehyde and aminomethyl substituents relative to the plane of the benzene ring could be determined.

Planarity: Confirmation of the planarity of the aromatic ring.

Supramolecular Structure: Crucially, XRD reveals how molecules pack together in the crystal lattice. Given the presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the nitrogen lone pair and the carbonyl oxygen), it is highly probable that this compound forms an extensive network of intermolecular hydrogen bonds. This analysis would identify the specific hydrogen bonding motifs (e.g., chains, dimers, sheets) that govern the crystal packing. These non-covalent interactions are fundamental to the material's physical properties, such as melting point and solubility.

Computational Chemistry Investigations of 3 Aminomethyl Benzaldehyde Systems

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized geometry of molecules. For 3-(Aminomethyl)benzaldehyde, DFT calculations are typically performed using a functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), combined with a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The geometry optimization process systematically alters the positions of the atoms until the configuration with the minimum energy is found. This optimized structure represents the most stable arrangement of the molecule in the gas phase. From this, key structural parameters can be extracted. nih.govmdpi.com The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(aldehyde)-H | ~1.11 Å |

| C=O | ~1.22 Å | |

| C(ring)-C(aldehyde) | ~1.48 Å | |

| C(ring)-C(aminomethyl) | ~1.51 Å | |

| C-N | ~1.47 Å | |

| Bond Angle (°) | O=C-H | ~120.5° |

| C(ring)-C-O | ~123.0° | |

| C(ring)-C-N | ~113.0° | |

| Dihedral Angle (°) | O=C-C(ring)-C(ring) | ~180.0° (planar) |

These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. The electronic structure analysis provides information on the distribution of electron density, partial atomic charges, and the dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Theoretical Prediction and Corroboration of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ). ijsrst.com The calculated shifts for ¹H and ¹³C nuclei of this compound would be compared against a reference compound like Tetramethylsilane (TMS) docbrown.info. These predictions help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. Discrepancies between theoretical and experimental values can often be explained by solvent effects, which can also be modeled computationally.

Vibrational Frequencies : The vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated using DFT. cardiff.ac.uk These calculations yield a set of normal modes, each with a specific frequency and intensity. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. dtic.mil This analysis allows for a detailed assignment of the vibrational bands observed experimentally to specific molecular motions, such as C=O stretching, N-H bending, or aromatic C-H vibrations. researchgate.netresearchgate.net

UV-Vis Maxima : Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions of a molecule. conicet.gov.arnih.gov This method calculates the excitation energies from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., n→π* or π→π*). For this compound, TD-DFT could predict the primary absorption bands in its UV-Vis spectrum, correlating them to electron promotions involving the phenyl ring and the carbonyl group. princeton.edu

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Corresponding Group |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | 9.9 - 10.1 | Aldehyde (-CHO) |

| 7.4 - 7.8 | Aromatic (Ar-H) | ||

| 3.8 - 4.0 | Methylene (B1212753) (-CH₂-) | ||

| 1.5 - 2.0 | Amine (-NH₂) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~192 | Aldehyde (C=O) |

| 125 - 140 | Aromatic (Ar-C) | ||

| ~45 | Methylene (-CH₂-) | ||

| IR | Frequency (cm⁻¹) | ~1700 | C=O stretch |

| ~3300-3400 | N-H stretch | ||

| ~2850, ~2750 | C-H stretch (aldehyde) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Maps

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. hakon-art.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. conicet.gov.arnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) moiety. uwosh.edu

Molecular Electrostatic Potential (MEP) Maps : An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. wolfram.comproteopedia.org The map is color-coded to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net In this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen atom, making it a site for protonation and nucleophilic attack. Conversely, the hydrogen atoms of the amino group and the aldehyde proton would exhibit positive potential.

Computational Studies on Reaction Mechanisms, Transition States, and Energetic Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface, researchers can map out the entire course of a reaction involving this compound. This involves:

Locating Reactants, Products, and Intermediates : The geometries of all stable species are optimized to find their minimum energy structures.

Identifying Transition States (TS) : A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. mcmaster.ca Sophisticated algorithms are used to locate the precise geometry of the TS. A frequency calculation must be performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netucsb.edu

Calculating Activation Energies : The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is crucial for predicting the rate of a reaction.

Mapping the Energetic Pathway : An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure. This traces the minimum energy path downhill to connect the TS with the corresponding reactants and products, confirming that the located TS is the correct one for the reaction under study. beilstein-journals.orgresearchgate.net

For example, the mechanism of a condensation reaction involving the aldehyde group or a nucleophilic substitution at the aminomethyl group could be thoroughly investigated, providing insights into the reaction's feasibility and selectivity. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Analysis : The aminomethyl group in this compound is flexible and can rotate around the C(ring)-C bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding the molecule's average structure and properties in solution.

Intermolecular Interactions : MD simulations can model this compound in a solvent box (e.g., water or ethanol) to study solvation effects and hydrogen bonding interactions between the molecule's amino and carbonyl groups and the solvent molecules. It can also be used to simulate interactions with other molecules, such as a biological receptor or another reactant, providing a dynamic picture of the binding process or the initial steps of a bimolecular reaction. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability Assessments

From the energies of the frontier molecular orbitals (HOMO and LUMO) and other DFT outputs, a range of quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. mdpi.comrasayanjournal.co.in These descriptors provide a quantitative basis for comparing its reactivity with other molecules. hakon-art.com

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom/molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; a high value indicates high reactivity. |

These global reactivity descriptors provide a comprehensive electronic profile of the molecule, allowing for predictions about its behavior in various chemical environments. researchgate.net

Applications of 3 Aminomethyl Benzaldehyde in Advanced Chemical Research

Versatile Intermediate in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

The dual reactivity of 3-(aminomethyl)benzaldehyde makes it a versatile intermediate for the synthesis of a wide array of organic molecules, including those with potential medicinal applications. The aldehyde group can readily undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the aminomethyl group can participate in amide bond formation, alkylation, and the formation of Schiff bases.

The formation of Schiff bases (imines) through the condensation of an amine with an aldehyde is a cornerstone of medicinal chemistry. nih.gov These imine linkages are crucial in the synthesis of various biologically active compounds. nih.govutq.edu.iqmdpi.com While direct studies on Schiff bases derived from this compound are not extensively detailed in the provided search results, the general importance of this class of compounds suggests a high potential for this molecule. For instance, Schiff bases are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comsemanticscholar.orgamanote.com The synthesis of novel Schiff base derivatives using this compound could, therefore, lead to the discovery of new therapeutic agents.

Furthermore, this compound serves as a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. nih.govresearchgate.netbeilstein-journals.org The amino and aldehyde functionalities can be utilized in various cyclization reactions to construct diverse heterocyclic rings.

Constituent in Supramolecular Chemistry for Host-Guest Systems and Molecular Recognition

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structure of this compound allows it to be incorporated into larger molecular assemblies, contributing to the formation of host-guest systems and platforms for molecular recognition.

Design and Synthesis of Cyclodextrin (B1172386) Conjugates and Related Architectures

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules. frontiersin.org Chemical modification of cyclodextrins can enhance their properties and expand their applications. researchgate.net The aminomethyl group of this compound can be used to covalently attach it to a modified cyclodextrin, for example, through an amide linkage with a carboxylated cyclodextrin derivative. The benzaldehyde (B42025) moiety would then be displayed on the cyclodextrin scaffold, available for further reactions or for acting as a recognition site. While direct synthesis of a this compound-cyclodextrin conjugate is not explicitly detailed in the provided search results, the general principles of cyclodextrin modification are well-established. frontiersin.orgresearchgate.net

Assembly of Responsive Supramolecular Frameworks

Stimuli-responsive materials can change their properties in response to external triggers such as light, pH, or temperature. rsc.orgsemanticscholar.orgresearchgate.net The incorporation of this compound into supramolecular assemblies can impart such responsiveness. For example, the formation of a Schiff base (imine) is a reversible reaction that is often pH-sensitive. A supramolecular system held together by imine bonds involving this compound could therefore be designed to assemble or disassemble in response to changes in pH.

Furthermore, photoresponsive moieties can be integrated into molecules containing this compound. For instance, azobenzene (B91143) units, which undergo reversible cis-trans isomerization upon irradiation with light of specific wavelengths, can be incorporated. rsc.org A supramolecular gel or framework constructed with an azobenzene-containing derivative of this compound could exhibit photoresponsive behavior, such as a light-induced gel-to-sol transition. rsc.org

Integration into Polymer Chemistry and Material Science for Novel Functional Polymers

The ability of this compound to participate in polymerization reactions opens up possibilities for the creation of novel functional polymers with applications in material science.

Synthesis of Polymer-Bound Reagents for Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large libraries of compounds. This method relies on attaching a starting material to a solid support (resin) and then carrying out a series of reactions. nih.govrsc.org The product is then cleaved from the resin at the final step. Linkers are crucial components in SPOS, connecting the growing molecule to the solid support. nih.govrsc.orgresearchgate.net

Aminomethyl-functionalized resins are widely used in SPOS. scinito.ai While typically prepared by other methods, it is conceivable to synthesize a polymer support where this compound is attached. The aldehyde group could then be used to immobilize a primary amine-containing substrate via reductive amination. Alternatively, the aminomethyl group could be part of a cleavable linker. For instance, a linker containing the this compound moiety could be designed to be cleaved under specific conditions, releasing the synthesized molecule from the solid support. nih.govrsc.org

Development of Conjugated Polymers and Optoelectronic Materials

Conjugated polymers, which possess alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. nih.govrsc.org

Ligand Design and Synthesis for Catalysis and Coordination Chemistry

This compound is a versatile bifunctional molecule that holds significant promise in the field of ligand design for catalysis and coordination chemistry. Its structure, featuring both a primary amine and an aldehyde group attached to a benzene (B151609) ring, allows for a variety of chemical transformations to create complex ligands with tailored electronic and steric properties. These ligands can then be coordinated to metal centers to form catalysts for a wide range of chemical reactions or to construct intricate coordination polymers and metal-organic frameworks (MOFs).

The aminomethyl group provides a nucleophilic site that can readily react with various electrophiles, while the aldehyde group can undergo condensation reactions, particularly with amines, to form Schiff bases. This dual reactivity enables the synthesis of polydentate ligands that can bind to metal ions through multiple coordination sites, leading to stable and well-defined metal complexes. The aromatic ring provides a rigid scaffold, influencing the spatial arrangement of the coordinating atoms and thereby the geometry of the resulting metal complex.

Precursor for Metal-Organic Framework Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size, shape, and chemical environment, are highly tunable by modifying the organic linker. This compound serves as a valuable precursor for the synthesis of such linkers due to its reactive functional groups.

The aldehyde and aminomethyl functionalities can be chemically modified to introduce carboxylic acid, phosphonic acid, or other coordinating groups necessary for MOF construction. For instance, the aldehyde can be oxidized to a carboxylic acid, and the aminomethyl group can be protected and later deprotected or modified. A common strategy involves the use of amino-functionalized linkers, such as 2-amino-1,4-benzenedicarboxylic acid, in MOF synthesis. nih.govnih.gov The presence of the amino group can enhance the affinity of the MOF for specific molecules, such as carbon dioxide, through favorable interactions. nih.gov

While direct use of this compound as a primary linker in well-known MOFs is not extensively documented, its derivatives are of great interest. For example, the corresponding 3-(aminomethyl)benzoic acid could be used as a linker. The general principle involves the reaction of the linker with a metal salt under solvothermal or other suitable conditions to promote the self-assembly of the crystalline framework.

Table 1: Potential Synthetic Routes from this compound to MOF Linkers

| Starting Material | Reagents and Conditions | Resulting Linker | Potential MOF Application |

| This compound | 1. Protection of amine (e.g., Boc anhydride) 2. Oxidation of aldehyde (e.g., KMnO₄) 3. Deprotection of amine | 3-(Aminomethyl)benzoic acid | Gas sorption, catalysis |

| This compound | Reaction with a dicarboxylic acid anhydride | Imide-functionalized dicarboxylic acid | Selective guest binding |

| This compound | Schiff base condensation with an amino-functionalized dicarboxylic acid | Imine- and amino-functionalized dicarboxylic acid | Post-synthetic modification |

The functional groups derived from this compound can also be utilized for post-synthetic modification of MOFs. In this approach, a MOF with reactive groups is first synthesized, and then the desired functionality is introduced by reacting the framework with a suitable molecule. The aminomethyl group is particularly useful for such modifications.

Components in Chiral Catalyst Systems

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral ligands, when coordinated to a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This compound is a valuable building block for the synthesis of chiral ligands.